1,2,3-Triphenyl-1,3-diazinane
Overview
Description
1,2,3-Triphenyl-1,3-diazinane is a nitrogen-containing heterocyclic compound. It features a six-membered ring structure similar to cyclohexane but with two carbon atoms replaced by nitrogen atoms. This compound is part of the diazinane family, which includes various isomers distinguished by the positions of their nitrogen atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Triphenyl-1,3-diazinane can be achieved through several methods. One common approach involves the reaction of phenyldilithiophosphine with o-bromoiodobenzene or o-di-iodobenzene. This reaction typically occurs in tetrahydrofuran (THF) and results in the formation of crystalline 1,2,3-triphenyl-1,2,3-triphosphaindane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale synthesis would involve optimizing reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,2,3-Triphenyl-1,3-diazinane undergoes various chemical reactions, including:
Substitution Reactions: It reacts with halogenated compounds like o-bromoiodobenzene to form new products.
Cyclization Reactions: The compound can participate in cyclization reactions to form polycyclic structures.
Common Reagents and Conditions
Reagents: Common reagents include halogenated benzenes and organolithium compounds.
Conditions: Reactions often occur in solvents like THF under controlled temperatures.
Major Products
The major products formed from these reactions include crystalline derivatives like 1,2,3-triphenyl-1,2,3-triphosphaindane .
Scientific Research Applications
1,2,3-Triphenyl-1,3-diazinane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2,3-Triphenyl-1,3-diazinane involves its interaction with various molecular targets. The compound’s nitrogen atoms can participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity. Specific pathways and targets depend on the derivative and its application .
Comparison with Similar Compounds
Similar Compounds
1,2-Diazinane: Another isomer with nitrogen atoms at different positions.
1,4-Diazinane (Piperazine): A well-known compound with significant pharmaceutical applications.
Uniqueness
This distinguishes it from other diazinane isomers and similar heterocyclic compounds .
Properties
IUPAC Name |
1,2,3-triphenyl-1,3-diazinane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2/c1-4-11-19(12-5-1)22-23(20-13-6-2-7-14-20)17-10-18-24(22)21-15-8-3-9-16-21/h1-9,11-16,22H,10,17-18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXMIDQHSSHBIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(N(C1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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